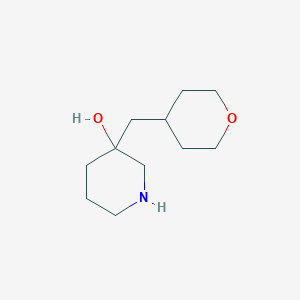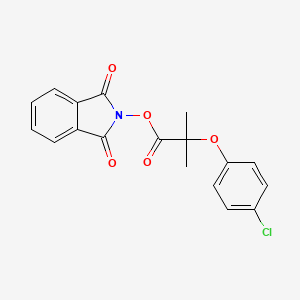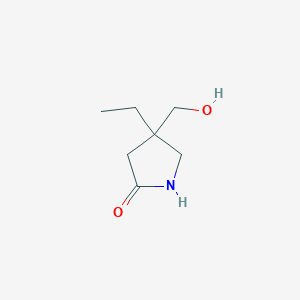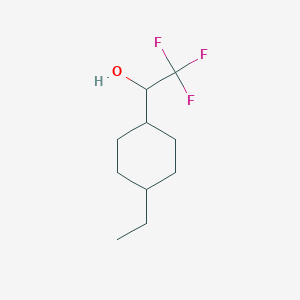
(3-Aminopropyl)(ethynyl)dimethylsilanehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Aminopropyl)(ethynyl)dimethylsilanehydrochloride is a chemical compound with the molecular formula C7H16ClNSi and a molecular weight of 177.75 g/mol . This compound is characterized by the presence of an aminopropyl group, an ethynyl group, and a dimethylsilane group, making it a versatile compound in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminopropyl)(ethynyl)dimethylsilanehydrochloride typically involves the reaction of (3-Aminopropyl)dimethylsilane with ethynyl chloride in the presence of a suitable catalyst . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
(3-Aminopropyl)dimethylsilane+Ethynyl chloride→this compound
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .
化学反応の分析
Types of Reactions
(3-Aminopropyl)(ethynyl)dimethylsilanehydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminopropyl and ethynyl groups can participate in substitution reactions with other chemical species.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions may produce a variety of substituted derivatives .
科学的研究の応用
(3-Aminopropyl)(ethynyl)dimethylsilanehydrochloride has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of (3-Aminopropyl)(ethynyl)dimethylsilanehydrochloride involves its interaction with molecular targets through its functional groups. The aminopropyl group can form hydrogen bonds and electrostatic interactions, while the ethynyl group can participate in π-π interactions and other non-covalent interactions. These interactions enable the compound to exert its effects on various molecular pathways .
類似化合物との比較
Similar Compounds
(3-Aminopropyl)triethoxysilane: A similar compound used in silanization and surface modification.
(3-Aminopropyl)trimethoxysilane: Another related compound with applications in surface functionalization.
Uniqueness
(3-Aminopropyl)(ethynyl)dimethylsilanehydrochloride is unique due to the presence of both aminopropyl and ethynyl groups, which provide distinct chemical reactivity and versatility compared to other similar compounds. This uniqueness makes it valuable in various research and industrial applications .
特性
分子式 |
C7H16ClNSi |
|---|---|
分子量 |
177.75 g/mol |
IUPAC名 |
3-[ethynyl(dimethyl)silyl]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H15NSi.ClH/c1-4-9(2,3)7-5-6-8;/h1H,5-8H2,2-3H3;1H |
InChIキー |
BUHOQIJCXKCEQG-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(CCCN)C#C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-benzoyl-4-{1H-pyrrolo[2,3-b]pyridine-3-sulfonyl}piperazine](/img/structure/B13586051.png)
![3-methoxy-7-azaspiro[3.5]nonan-1-olhydrochloride,Mixtureofdiastereomers](/img/structure/B13586054.png)
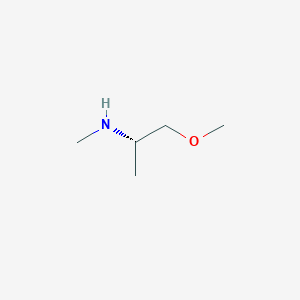

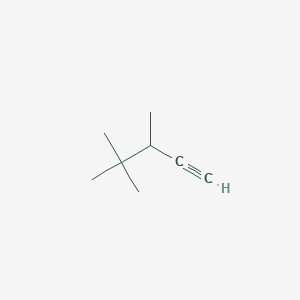
![(5E)-2-amino-5-(1,3-benzodioxol-5-ylmethylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B13586079.png)
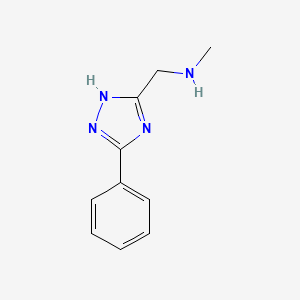
![Methyl 3-{[(4-methoxyphenyl)sulfonyl]amino}-4-methylbenzoate](/img/structure/B13586094.png)
